Cas no 2227800-94-2 ((1S)-2,2,2-trifluoro-1-{imidazo1,2-apyrazin-3-yl}ethan-1-ol)

(1S)-2,2,2-Trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol is a chiral trifluoromethyl-substituted alcohol featuring an imidazopyrazine scaffold. This compound is of interest due to its structural complexity, combining a fluorinated moiety with a heterocyclic system, which may enhance metabolic stability and binding affinity in medicinal chemistry applications. The stereospecific (1S) configuration ensures precise enantioselectivity, making it valuable for asymmetric synthesis and pharmaceutical research. Its imidazopyrazine core offers potential as a versatile intermediate for bioactive molecule development, particularly in kinase inhibitors or CNS-targeting agents. The trifluoroethyl alcohol group further contributes to improved lipophilicity and pharmacokinetic properties. This compound is suited for exploratory studies in drug discovery and fine chemical synthesis.
(1S)-2,2,2-trifluoro-1-{imidazo1,2-apyrazin-3-yl}ethan-1-ol structure
2227800-94-2 structure
Product Name:(1S)-2,2,2-trifluoro-1-{imidazo1,2-apyrazin-3-yl}ethan-1-ol
CAS No:2227800-94-2
MF:C8H6F3N3O
MW:217.147951602936
CID:6050799
PubChem ID:165636797
Update Time:2025-06-13

(1S)-2,2,2-trifluoro-1-{imidazo1,2-apyrazin-3-yl}ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-2,2,2-trifluoro-1-{imidazo1,2-apyrazin-3-yl}ethan-1-ol
    • 2227800-94-2
    • (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol
    • EN300-1971938
    • Inchi: 1S/C8H6F3N3O/c9-8(10,11)7(15)5-3-13-6-4-12-1-2-14(5)6/h1-4,7,15H/t7-/m0/s1
    • InChI Key: KLLVBUGXNUBTKW-ZETCQYMHSA-N
    • SMILES: FC([C@H](C1=CN=C2C=NC=CN12)O)(F)F

Computed Properties

  • Exact Mass: 217.04629631g/mol
  • Monoisotopic Mass: 217.04629631g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 50.4Ų

(1S)-2,2,2-trifluoro-1-{imidazo1,2-apyrazin-3-yl}ethan-1-ol Pricemore >>

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(1S)-2,2,2-trifluoro-1-{imidazo1,2-apyrazin-3-yl}ethan-1-ol Related Literature

Additional information on (1S)-2,2,2-trifluoro-1-{imidazo1,2-apyrazin-3-yl}ethan-1-ol

Recent Advances in the Study of (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol (CAS: 2227800-94-2)

The compound (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol (CAS: 2227800-94-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This chiral trifluoromethylated alcohol derivative is part of a broader class of imidazo[1,2-a]pyrazine derivatives, which are known for their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological efficacy in various disease models.

One of the key areas of research has been the compound's role as a potent inhibitor of specific enzymatic targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol exhibits high selectivity and affinity towards certain kinases involved in inflammatory pathways. The study utilized X-ray crystallography to reveal the precise binding interactions between the compound and the target enzyme, providing a structural basis for its inhibitory activity. These findings have important implications for the development of novel anti-inflammatory drugs.

Another significant advancement has been in the synthetic chemistry domain. Researchers have developed more efficient and scalable routes to synthesize (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol, addressing previous challenges related to yield and enantiomeric purity. A recent publication in Organic Letters detailed a catalytic asymmetric synthesis method that employs chiral ligands to achieve high enantioselectivity, with yields exceeding 90%. This methodological improvement is expected to facilitate further preclinical and clinical studies by ensuring a reliable supply of the compound.

In addition to its enzymatic inhibition properties, (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol has shown promise in oncology research. Preliminary in vitro and in vivo studies have indicated that the compound can induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. A 2024 study in Cancer Research highlighted its synergistic effects when combined with existing anticancer agents, suggesting potential for combination therapies. The study also noted the compound's favorable pharmacokinetic profile, including good oral bioavailability and low toxicity in animal models.

Despite these promising findings, challenges remain in the clinical translation of (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol. Issues such as metabolic stability, off-target effects, and formulation optimization need to be addressed in future research. Ongoing studies are exploring structural modifications to enhance its drug-like properties while retaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic agent.

In conclusion, (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol represents a promising candidate in the field of medicinal chemistry, with potential applications in inflammation and oncology. Recent advancements in its synthesis, mechanistic understanding, and preclinical evaluation underscore its therapeutic potential. Further research is warranted to overcome existing challenges and fully realize its clinical benefits.

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